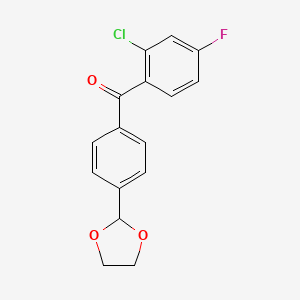

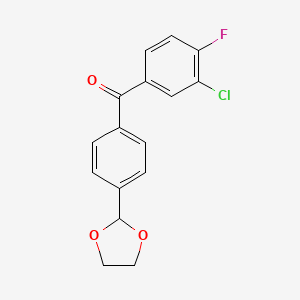

2-Chloro-4'-(1,3-dioxolan-2-YL)-4-fluorobenzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

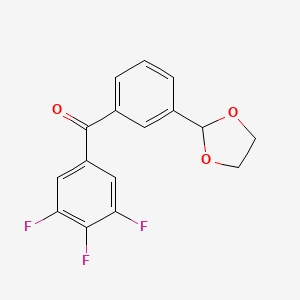

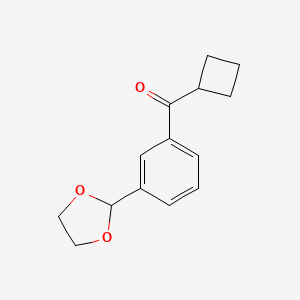

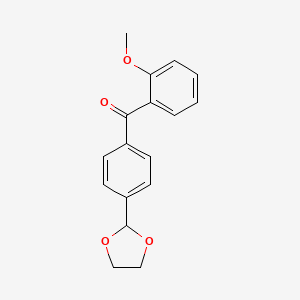

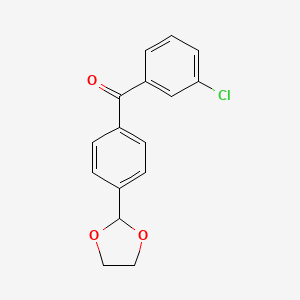

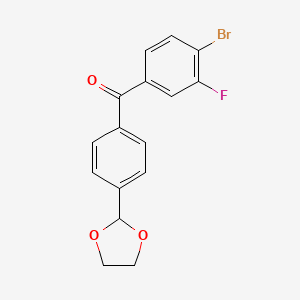

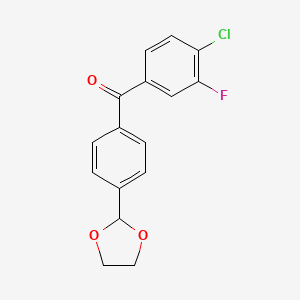

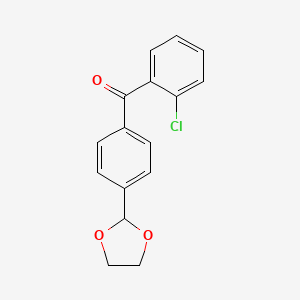

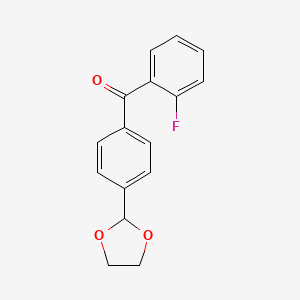

The compound is a derivative of benzophenone with a 2-chloro-4-fluoro substitution on one phenyl ring and a 1,3-dioxolane group on the other . Benzophenones are often used in organic chemistry as a photoinitiator, a fragrance enhancer, and a UV absorber .

Molecular Structure Analysis

The molecular structure of this compound would likely consist of two phenyl rings connected by a carbonyl group (C=O), with a 2-chloro-4-fluoro substitution on one phenyl ring and a 1,3-dioxolane group on the other .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Generally, benzophenones can undergo reactions such as reduction, oxidation, and nucleophilic addition .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Similar compounds tend to have moderate to high boiling points and are often solids at room temperature .Scientific Research Applications

Synthesis and Chemical Reactivity

- Synthesis and Analysis : This compound is synthesized from 2-amino-2′,5-dichlorobenzophenone and 2-amino-5-chloro-2'-fluorobenzophenone, used in studying molecular geometry and chemical reactivity. Detailed spectral analysis and quantum chemical studies reveal insights into its molecular structure and reactivity (Satheeshkumar et al., 2017).

- Chemical Properties : Vibrational assignment of spectral data and thermodynamic properties of 2-chloro-4-fluorobenzophenone were explored using Density Functional Theory (DFT) calculations, providing essential information on its potential applications in various fields (Chaitanya et al., 2011).

Applications in Polymer Science

- Polymer Synthesis : The compound was used in synthesizing sulfonated poly(4'-phenyl-2,5-benzophenone) oligomers. These copolymers exhibit potential for applications in proton exchange membranes, showing promising properties for fuel cell technologies (Ghassemi et al., 2004).

Pharmaceutical Research

- Anticancer Activity : Derivatives of 2-aminobenzophenones, synthesized using this compound, have shown potential anticancer activity. This highlights its relevance in the development of new therapeutic agents (Cortez-Maya et al., 2012).

Analytical Chemistry

- Photo-degradation Study : The compound's photo-degradation behavior was analyzed, providing insights into its stability and decomposition pathways under light exposure. Such studies are crucial for understanding the behavior of pharmaceutical compounds under various conditions (Wu et al., 2007).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

(2-chloro-4-fluorophenyl)-[4-(1,3-dioxolan-2-yl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClFO3/c17-14-9-12(18)5-6-13(14)15(19)10-1-3-11(4-2-10)16-20-7-8-21-16/h1-6,9,16H,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRMYAVXVDYPZKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70645129 |

Source

|

| Record name | (2-Chloro-4-fluorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898760-60-6 |

Source

|

| Record name | (2-Chloro-4-fluorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3-Ethoxypropyl)amino]-3-nitrobenzoic acid](/img/structure/B1328004.png)